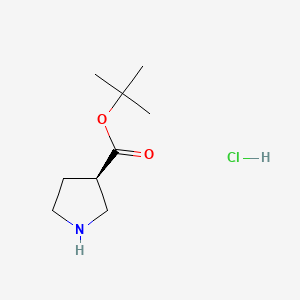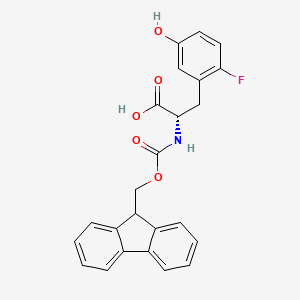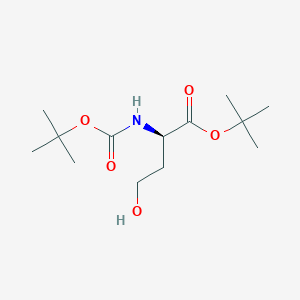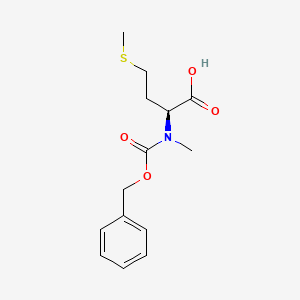
N-Methyl-N-(benzyloxycarbonyl)-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the methionine molecule. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine typically involves the following steps:
-
Protection of the Amino Group: : The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the benzyloxycarbonyl-protected methionine.
L-Methionine+Cbz-Cl→N-(benzyloxycarbonyl)-L-methionine
-
Methylation: : The protected methionine is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step introduces the methyl group to the nitrogen atom, resulting in this compound.
N-(benzyloxycarbonyl)-L-methionine+CH₃I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(benzyloxycarbonyl)-L-methionine can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
This compound+Oxidizing Agent→Sulfoxide/Sulfone Derivatives
-
Reduction: : The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.
This compound+H2→N-Methyl-L-methionine
-
Substitution: : The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: N-Methyl-L-methionine
Substitution: Various N-alkyl or N-aryl derivatives
Applications De Recherche Scientifique
N-Methyl-N-(benzyloxycarbonyl)-L-methionine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide chain elongation.
Biochemical Studies: The compound is utilized in studies involving methionine metabolism and its role in various biological processes.
Drug Development: It serves as a precursor in the synthesis of methionine analogs and derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(benzyloxycarbonyl)-L-methionine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-methionine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-L-methionine: Lacks the benzyloxycarbonyl protecting group.
N-Benzyloxycarbonyl-N-methylglycine: Similar protecting group but different amino acid backbone.
Uniqueness
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group on the nitrogen atom. This dual modification provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other biochemical applications.
Propriétés
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12(13(16)17)8-9-20-2)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJQCZQSBTJFY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

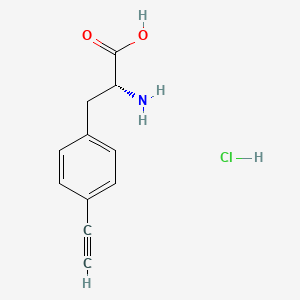
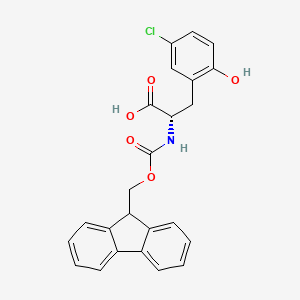
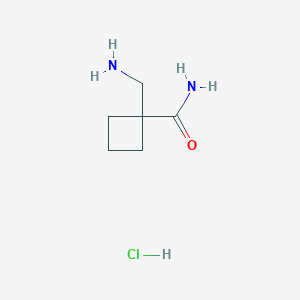
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid](/img/structure/B8233772.png)
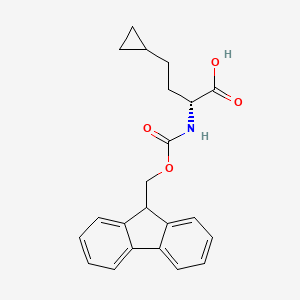
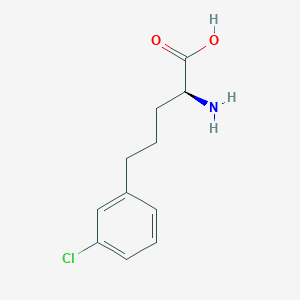
![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)
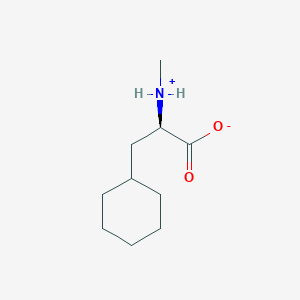

![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)
